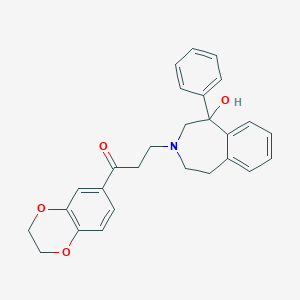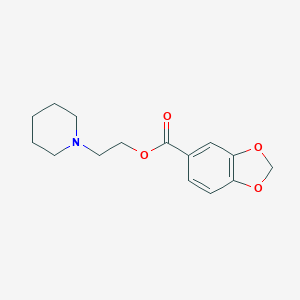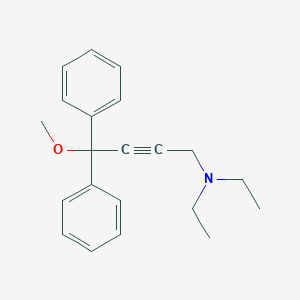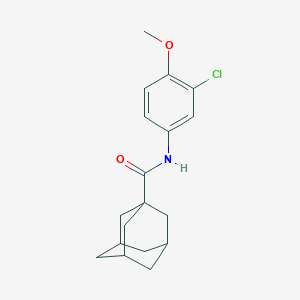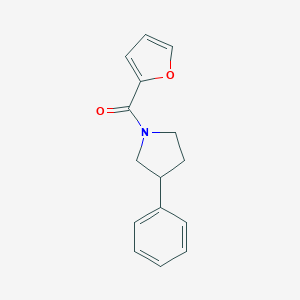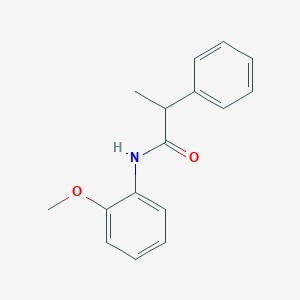
N-(2-methoxyphenyl)-2-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-phenylpropanamide, also known as modafinil, is a synthetic compound that has been widely used as a cognitive enhancer and wakefulness-promoting agent. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and sudden attacks of sleep. Since then, modafinil has been studied extensively for its potential applications in various fields, including medicine, military, and academia.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxyphenyl)-2-phenylpropanamide is not fully understood. It is believed to act on several neurotransmitter systems in the brain, including dopamine, norepinephrine, and histamine. Modafinil has been shown to increase the release of these neurotransmitters, leading to increased alertness, attention, and motivation.
Biochemical and Physiological Effects:
Modafinil has been shown to have several biochemical and physiological effects, including increased wakefulness, reduced fatigue, improved mood, and enhanced cognitive function. It has also been shown to increase heart rate and blood pressure, although these effects are generally mild and well-tolerated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Modafinil has several advantages as a research tool. It is a potent and selective wakefulness-promoting agent that can be used to study the effects of sleep deprivation on cognitive function. It has also been used to investigate the neural mechanisms underlying attention, motivation, and decision-making. However, N-(2-methoxyphenyl)-2-phenylpropanamide has some limitations as a research tool. It can be expensive and difficult to obtain, and its effects may vary depending on the individual and the experimental conditions.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxyphenyl)-2-phenylpropanamide. One area of interest is the development of new cognitive-enhancing drugs based on the structure of N-(2-methoxyphenyl)-2-phenylpropanamide. Another area of interest is the investigation of the long-term effects of N-(2-methoxyphenyl)-2-phenylpropanamide on cognitive function and brain health. Additionally, N-(2-methoxyphenyl)-2-phenylpropanamide may have applications in the treatment of other neurological and psychiatric disorders, such as depression and anxiety. Further research is needed to fully understand the potential benefits and risks of N-(2-methoxyphenyl)-2-phenylpropanamide in these contexts.
Métodos De Síntesis
Modafinil is synthesized from the precursor compound benzhydryl sulfinyl acetamide through a series of chemical reactions involving reduction, oxidation, and acylation. The synthesis method is complex and requires expertise in organic chemistry. However, the production of N-(2-methoxyphenyl)-2-phenylpropanamide has been scaled up to meet the increasing demand for the drug.
Aplicaciones Científicas De Investigación
Modafinil has been studied extensively for its cognitive-enhancing and wakefulness-promoting effects. It has been shown to improve cognitive performance in healthy individuals, as well as in patients with various neurological and psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia. Modafinil has also been used by military personnel to enhance alertness and combat fatigue during long missions.
Propiedades
Nombre del producto |
N-(2-methoxyphenyl)-2-phenylpropanamide |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C16H17NO2/c1-12(13-8-4-3-5-9-13)16(18)17-14-10-6-7-11-15(14)19-2/h3-12H,1-2H3,(H,17,18) |
Clave InChI |
COGVGMIGFYIIOX-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC |
SMILES canónico |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)
![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)
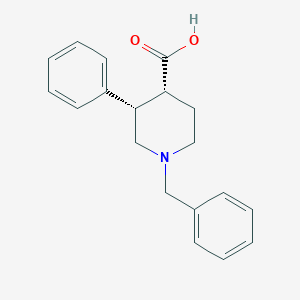
![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)
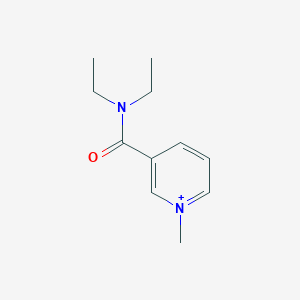
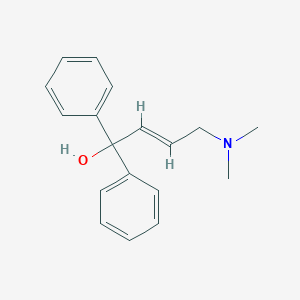
![2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate](/img/structure/B257253.png)
![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)
